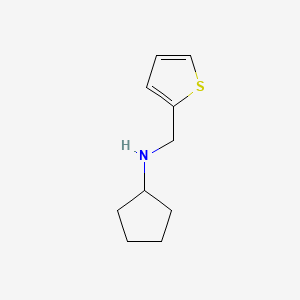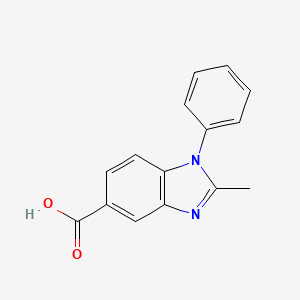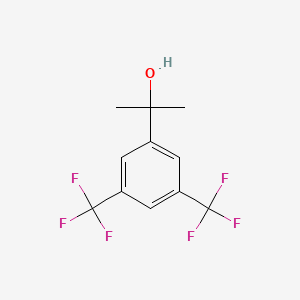
N-(thiophen-2-ylmethyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Thiophen-2-ylmethyl)cyclopentanamine is an organic compound with the molecular formula C7H13NS. It is a cyclic amine consisting of a cyclopentane ring with an amine group attached to the 2-thiophene ring. The compound has been studied extensively for its potential applications in medical research, particularly its use as an anti-inflammatory agent and its potential for use as an anti-cancer drug.
Scientific Research Applications
Pharmaceutical Research: Antifungal Agents
N-(thiophen-2-ylmethyl)cyclopentanamine derivatives have been explored for their potential as antifungal agents. These compounds have shown promising results in inhibiting the growth of various fungal pathogens, which can be crucial in treating diseases like candidiasis and aspergillosis. The modification of the thiophene moiety and the cyclopentanamine backbone could lead to the development of new classes of antifungal drugs with improved efficacy and reduced resistance .
Agricultural Chemistry: Fungicides
In the agricultural sector, derivatives of N-(thiophen-2-ylmethyl)cyclopentanamine have been synthesized and tested for their fungicidal activity. They have been found to be effective against crop diseases caused by fungi, such as downy mildew in cucumbers. This application is significant for enhancing crop protection and yield .
Material Science: Corrosion Inhibitors
Thiophene derivatives are known to serve as corrosion inhibitors in industrial applications. By incorporating the N-(thiophen-2-ylmethyl)cyclopentanamine structure into materials, it’s possible to enhance the durability and lifespan of metals by preventing oxidative damage and corrosion, which is vital for infrastructure maintenance .
Organic Electronics: Semiconductors
The thiophene ring is a critical component in the development of organic semiconductors. N-(thiophen-2-ylmethyl)cyclopentanamine derivatives could potentially be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the advancement of flexible and lightweight electronic devices .
Medicinal Chemistry: Anti-inflammatory Drugs
Compounds with a thiophene ring, such as N-(thiophen-2-ylmethyl)cyclopentanamine, have been investigated for their anti-inflammatory properties. These compounds could be further optimized to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) that offer pain relief with fewer side effects .
Anesthetic Formulations: Dental Anesthetics
The structural analogs of N-(thiophen-2-ylmethyl)cyclopentanamine have been utilized as local anesthetics, particularly in dental procedures. The compound’s ability to block voltage-gated sodium channels makes it a candidate for safer and more effective anesthetic formulations .
Neuropharmacology: Sodium Channel Blockers
Research into N-(thiophen-2-ylmethyl)cyclopentanamine has also extended into neuropharmacology, where its derivatives are being studied as potential sodium channel blockers. This application is crucial for the development of treatments for conditions like epilepsy and chronic pain .
Chemical Synthesis: Heterocyclic Compound Synthesis
Lastly, N-(thiophen-2-ylmethyl)cyclopentanamine is valuable in chemical synthesis, particularly in the creation of heterocyclic compounds. Its structure can be used as a building block for synthesizing a wide range of heterocyclic compounds with various biological activities .
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLHPNUFQXBBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359386 |
Source


|
| Record name | N-(thiophen-2-ylmethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58924-50-8 |
Source


|
| Record name | N-(thiophen-2-ylmethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)
![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)




![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)



![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)
![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)
![6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1298451.png)